Senbusine A
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Overview
Description
Senbusine A is a diterpene alkaloid with the chemical formula C23H37NO6. It is isolated from several species of the Aconitum plant, which is known for its medicinal properties and toxicity . This compound is part of a larger group of diterpenoid alkaloids that have been studied for their various biological activities .
Preparation Methods
Senbusine A is typically extracted from the roots of Aconitum species. The extraction process involves acid dissolution and alkali precipitation, which takes advantage of the compound’s structural characteristics and physicochemical properties .
Chemical Reactions Analysis
Senbusine A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Senbusine A involves its interaction with various molecular targets and pathways. It acts as a Bronsted base, accepting protons from donor molecules . In biological systems, this compound has been shown to influence neurotransmitter levels and ion channel activities, which contribute to its neurotoxic effects . The exact molecular targets and pathways are still under investigation, but its effects on cellular metabolism and signaling pathways are of significant interest .
Comparison with Similar Compounds
Senbusine A is similar to other diterpenoid alkaloids such as aconitine, hypaconitine, and mesaconitine . These compounds share structural similarities and are also isolated from Aconitum species . this compound is unique in its specific molecular structure, which includes a methoxymethyl group and multiple hydroxyl groups . This structural uniqueness contributes to its distinct biological activities and reactivity compared to other diterpenoid alkaloids .
Properties
CAS No. |
82202-95-7 |
---|---|
Molecular Formula |
C23H37NO6 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol |
InChI |
InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3 |
InChI Key |
FNRMXORIKJLSGX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |
Origin of Product |
United States |
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